CAL-B Lipase Kinetic Resolution Rate
Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of racemic 1-(p-pyridylphenyl)ethanol (4-isomer) with vinyl acetate with an enantioselectivity factor E > 200 and a conversion of 23–50% within a few hours. In stark contrast, the analogous reaction of the o-substituted isomer (2-pyridylphenyl ethanol) requires several days and is accompanied by a chemoenzymatic side reaction that forms a hemiacetal-derived acetate [1]. The m-substituted isomer (3-pyridylphenyl ethanol) behaves similarly to the para isomer in rate and conversion, but the para isomer is the preferred substrate when a single, well-characterized regioisomer is needed for process development [1].
| Evidence Dimension | CAL-B transesterification rate and conversion |
|---|---|
| Target Compound Data | 4-isomer: conversion 23–50% in a few hours; E > 200 |
| Comparator Or Baseline | 2-isomer: requires several days, side reaction observed; 3-isomer: similar rate to 4-isomer |
| Quantified Difference | >10-fold reduction in reaction time for 4-isomer vs. 2-isomer; cleaner product profile |
| Conditions | Vinyl acetate as acyl donor, CAL-B lipase, organic solvent, ambient temperature |
Why This Matters
For procurement decisions in enzymatic resolution scale-up, the 4-isomer enables a >10× faster process with a simpler product purification, directly reducing manufacturing cost and cycle time.
- [1] Kourist, R., González-Sabín, J., Liz, R., & Rebolledo, F. (2005). Kinetic resolution of 1-biaryl- and 1-(pyridylphenyl)alkan-1-ols catalysed by the lipase B from Candida antarctica. Advanced Synthesis & Catalysis, 347(5), 695-702. View Source
